Cas no 156684-91-2 ((2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid)

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a specialized boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a pentyloxy substituent and difluoro substitution on the phenyl ring, enhancing its reactivity and selectivity in forming carbon-carbon bonds. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization of aromatic systems is required. Its stability under typical reaction conditions and compatibility with diverse catalytic systems make it a reliable choice for synthesizing complex organic frameworks. The product is typically supplied in high purity to ensure consistent performance in demanding synthetic applications.
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid structure
156684-91-2 structure
Product Name:(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
CAS No:156684-91-2
MF:C11H15BF2O3
MW:244.042810678482
CID:830192
PubChem ID:21477946
Update Time:2025-05-20

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
    • (2,3-difluoro-4-pentoxyphenyl)boronic acid
    • [2,3-difluoro-4-(pentyloxy)phenyl]Boronic acid
    • 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID
    • 2,3-Difluoro-4-n-pentoxyphenylboronic acid
    • 2,3-difluoro-4-pentoxyphenylboronic acid
    • PC7032
    • 4-PENTYLOXY-2,3-DIFLUOROPHENYLBORONIC ACID
    • SCHEMBL8746461
    • DTXSID70614411
    • DB-064138
    • 156684-91-2
    • AKOS005146036
    • RCVQAXDDFSTKKQ-UHFFFAOYSA-N
    • 2,3-Difluoro-4-(pentyloxy)benzeneboronic acid
    • MFCD06657882
    • AB25716
    • (2,3-Difluoro-4-(pentyloxy)phenyl)boronicacid
    • 2,3-difluoro-4-(pentyloxy)phenylboronic acid
    • MDL: MFCD06657882
    • Inchi: 1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3
    • InChI Key: RCVQAXDDFSTKKQ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(B(O)O)C=CC=1OCCCCC)F

Computed Properties

  • Exact Mass: 244.10800
  • Monoisotopic Mass: 244.1082308g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.21360

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid Security Information

  • Hazardous Material Identification: Xi

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019108102-1g
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
156684-91-2 95%
1g
494.40 USD 2021-06-17
Crysdot LLC
CD12137725-1g
(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid
156684-91-2 95+%
1g
$475 2024-07-23

Additional information on (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Introduction to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid (CAS No. 156684-91-2)

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a specialized organic compound characterized by its unique structural and chemical properties. This compound, identified by the CAS number 156684-91-2, has garnered significant attention in the field of pharmaceutical research and development due to its versatile applications. The presence of both fluoro and pentyloxy substituents in its phenyl ring imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's structure consists of a benzene ring substituted with a fluoro group at the 2-position and 3-position, and an pentyloxy group at the 4-position. This arrangement not only influences its electronic properties but also enhances its compatibility with various biochemical pathways. Boronic acids, in general, are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in modern organic synthesis. The boronic acid functional group in this compound facilitates such reactions, enabling the construction of complex molecular architectures.

In recent years, the pharmaceutical industry has witnessed a surge in the use of fluorinated compounds due to their enhanced metabolic stability and binding affinity. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic profiles, leading to improved therapeutic efficacy. Specifically, 2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid has been explored in the design of novel therapeutic agents targeting various diseases. Its unique structural features make it an attractive candidate for further derivatization and optimization.

One of the most compelling applications of this compound is in the field of drug discovery. Boronic acids are frequently employed as key building blocks in the synthesis of small-molecule inhibitors and activators. The (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid derivative has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in inflammatory pathways, suggesting its therapeutic potential in treating chronic inflammatory disorders.

The incorporation of both fluoro and pentyloxy groups into the phenyl ring enhances the compound's solubility and bioavailability, crucial factors for drug development. Fluorine atoms can improve the binding affinity of drug candidates to biological targets by increasing hydrophobic interactions and reducing metabolic degradation. Meanwhile, the pentyloxy group contributes to steric hindrance and lipophilicity, further fine-tuning the pharmacokinetic properties of derived compounds.

Recent studies have also highlighted the role of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid in materials science and nanotechnology. Its ability to participate in cross-coupling reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, researchers have employed this compound to create functional polymers and coatings with enhanced durability and chemical resistance. These applications underscore the broad utility of boronic acid derivatives beyond traditional pharmaceuticals.

The synthesis of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry ensures thorough characterization of the compound's structure.

In conclusion, (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid (CAS No. 156684-91-2) represents a significant advancement in synthetic chemistry and drug development. Its unique structural features and reactivity make it a versatile intermediate for creating novel therapeutic agents with improved pharmacokinetic profiles. Furthermore, its applications extend to materials science, demonstrating its broad utility across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.

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